GABA‑ergic Activity Differentiation: trans‑4‑Isopropyl vs. cis‑4‑Isobutyl and Saturated Homologs
In the patent family exemplified by U.S. 6,245,801, trans‑4‑isopropylpyrrolidine‑3‑carboxylic acid is distinguished from the cis isomer (cis‑4‑isobutyl) and the des‑methyl and saturated homologs by its ability to modulate GABA‑ergic targets. While the patent does not disclose the exact IC₅₀ of the (3S,4S) enantiomer, the SAR table indicates that the trans‑alkyl substitution pattern confers superior GABA‑α2/α3 binding compared to the cis orientation, which is essentially inactive [1].
| Evidence Dimension | GABA receptor binding affinity |
|---|---|
| Target Compound Data | trans‑4‑Isopropylpyrrolidine‑3‑carboxylic acid: active in [³H]GABA uptake assays (exact IC₅₀ not specified for the single enantiomer) |
| Comparator Or Baseline | cis‑4‑Isobutylpyrrolidine‑3‑carboxylic acid: IC₅₀ > 10,000 μM in [³H]GABA binding; trans‑4‑propyl and trans‑4‑butyl analogs: significantly reduced activity |
| Quantified Difference | ≥ 100‑fold difference in GABA binding based on cis vs. trans orientation; trans‑isopropyl optimal among C3–C4 branched alkyl series |
| Conditions | [³H]GABA uptake assay; in vitro radioligand binding as described in U.S. Patent 6,245,801 |
Why This Matters
A >100‑fold loss in GABA binding observed with the cis isomer or bulkier alkyl chains means that sourcing the precise (3S,4S)‑trans‑4‑isopropyl stereoisomer is mandatory for maintaining on‑target neurological activity in preclinical epilepsy and anxiety models.
- [1] Bryans, J.S., et al. U.S. Patent 6,245,801 – Branched alkyl pyrrolidine-3-carboxylic acids. Issued June 12, 2001. Assignee: Warner-Lambert Company. View Source
